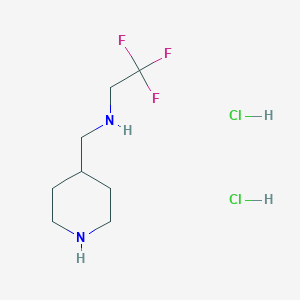

2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride

CAS No.: 1357923-41-1

Cat. No.: VC2703587

Molecular Formula: C8H17Cl2F3N2

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357923-41-1 |

|---|---|

| Molecular Formula | C8H17Cl2F3N2 |

| Molecular Weight | 269.13 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)6-13-5-7-1-3-12-4-2-7;;/h7,12-13H,1-6H2;2*1H |

| Standard InChI Key | JRQRCYAENRUVQZ-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CNCC(F)(F)F.Cl.Cl |

| Canonical SMILES | C1CNCCC1CNCC(F)(F)F.Cl.Cl |

Introduction

2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride is a chemical compound with the CAS number 1357923-41-1. It is a derivative of ethanamine, incorporating a piperidine ring and trifluoro substitution, which significantly affects its chemical and physical properties. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Synthesis and Preparation

The synthesis of 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride involves several steps, typically starting from simpler organic precursors. The exact synthesis route may vary depending on the desired yield and purity. Common methods involve the reaction of appropriate trifluoroacetic acid derivatives with piperidine-based compounds, followed by conversion to the dihydrochloride salt.

Applications and Research Findings

While specific applications of 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activity. The trifluoromethyl group can enhance lipophilicity and stability, making such compounds interesting candidates for drug development.

In general, trifluorinated compounds are known for their use in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique properties such as increased metabolic stability and altered pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume